molecular formula C8H13Br B13207005 7-(Bromomethyl)bicyclo[4.1.0]heptane

7-(Bromomethyl)bicyclo[4.1.0]heptane

Cat. No.: B13207005
M. Wt: 189.09 g/mol
InChI Key: WLZVPHAFYCGHHT-UHFFFAOYSA-N
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Description

Structural Features and Topological Significance of the Bicyclo[4.1.0]heptane Framework

The topology of bicyclo[4.1.0]heptane is defined by the fusion of a six-membered ring and a three-membered ring, which share two adjacent carbon atoms known as bridgehead carbons. youtube.com This arrangement dictates the molecule's three-dimensional shape and its inherent chemical properties.

In the bicyclo[4.1.0]heptane system, the fusion of the two rings can theoretically occur in two distinct ways: cis or trans. However, the cis-fused isomer is the only one that is stable and readily synthesized. quora.com In the cis configuration, the two hydrogen atoms on the bridgehead carbons are on the same face of the cyclohexane (B81311) ring. This arrangement is significantly more stable because a trans-fusion would introduce an insurmountable amount of ring strain, making the molecule too unstable to exist under normal conditions. quora.com The cyclohexane ring in cis-bicyclo[4.1.0]heptane typically adopts a boat-like conformation to accommodate the fused cyclopropane (B1198618), as a chair conformation would induce excessive torsional strain. quora.com

Ring strain is a critical feature of the bicyclo[4.1.0]heptane framework, arising primarily from the presence of the three-membered cyclopropane ring. wikipedia.orgnumberanalytics.com Cyclopropane suffers from significant angle strain because its internal C-C-C bond angles are forced to be 60°, a large deviation from the ideal tetrahedral angle of 109.5°. This strain, a form of potential energy stored within the molecule, elevates its heat of combustion and significantly influences its reactivity. wikipedia.orgnumberanalytics.com The total strain energy for cis-bicyclo[4.1.0]heptane has been experimentally determined to be approximately 27.2-28.1 kcal/mol. thieme-connect.deepa.gov This high level of strain makes the cyclopropane ring susceptible to cleavage under various reaction conditions, a property that is often exploited in organic synthesis. ontosight.ainih.gov

Physicochemical Properties of Bicyclo[4.1.0]heptane (Norcarane)
PropertyValueReference
Molecular FormulaC₇H₁₂ nist.govnist.gov
Molar Mass96.17 g/mol nist.govnih.gov
CAS Number286-08-8 nist.govnist.gov
Boiling Point116-117 °C wikipedia.org
Density0.914 g/mL wikipedia.org

Importance of Cyclopropane-Fused Systems in Organic Synthesis and Reactivity Studies

The unique structural and energetic properties of cyclopropane-fused systems have made them valuable tools and subjects of study throughout the history of organic chemistry.

The study of cyclic and bicyclic compounds has been central to the development of organic chemistry. In the late 19th century, Adolf von Baeyer first proposed his "strain theory" to explain the relative stability of cycloalkanes, a foundational concept that, despite later refinements, highlighted the importance of molecular geometry. wikipedia.orgnumberanalytics.com The development of synthetic methods in the 20th century allowed for the preparation of a wide array of bicyclic systems, which served as platforms for testing theories of chemical bonding, structure, and reactivity. rroij.com These investigations were crucial in establishing the three-dimensional nature of organic molecules and the consequences of geometric constraints.

Strained ring systems are not merely chemical curiosities; they are powerful intermediates in organic synthesis. nih.gov The potential energy stored as ring strain can be released to drive chemical reactions, enabling the formation of complex molecular architectures that would be difficult to access otherwise. wikipedia.orgnumberanalytics.com The cyclopropane ring in bicyclo[4.1.0]heptane and its derivatives can undergo a variety of ring-opening reactions, initiated by heat, light, acids, bases, or metals. These reactions effectively transform the bicyclic system into a functionalized monocyclic or acyclic compound, providing a versatile pathway to diverse chemical structures. This strategy of "strain-release" is a cornerstone of modern synthetic chemistry. nih.gov

Strain Energies of Selected Bicyclic Alkanes
CompoundStrain Energy (kcal/mol)Reference
cis-Bicyclo[3.1.0]hexane32.2 epa.gov
cis-Bicyclo[4.1.0]heptane 28.1 epa.gov
cis-Bicyclo[5.1.0]octane28.3 epa.gov
cis-Bicyclo[4.2.0]octane25.5 thieme-connect.de

Overview of Halogenated Bicyclo[4.1.0]heptane Derivatives in Academic Research

Halogenated derivatives of bicyclo[4.1.0]heptane, including the titular compound 7-(bromomethyl)bicyclo[4.1.0]heptane, are important substrates in synthetic and mechanistic studies. The introduction of a halogen atom provides a reactive handle for further chemical transformations.

The synthesis of these compounds can be achieved through several routes. For example, the addition of a dihalocarbene (e.g., :CCl₂ or :CBr₂) to cyclohexene (B86901) yields the corresponding 7,7-dihalobicyclo[4.1.0]heptane. rsc.org The parent compound, norcarane, can be prepared via the Simmons-Smith reaction of cyclohexene with diiodomethane (B129776) and a zinc-copper couple. wikipedia.org

Halogenated bicyclo[4.1.0]heptane derivatives are primarily used as intermediates in organic synthesis. rsc.orgresearchgate.net The halogen atom can be a leaving group in nucleophilic substitution reactions or can participate in radical reactions. acs.org For a compound like this compound, the bromomethyl group is particularly reactive. It is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., alcohols, amines, ethers) at the 7-position. This reactivity makes it a useful building block for constructing more complex molecules that incorporate the bicyclo[4.1.0]heptane skeleton. nih.gov Research in this area often focuses on leveraging the inherent strain of the bicyclic system to control the stereochemistry and regioselectivity of subsequent reactions.

Comparison with Related Dihalocyclopropane Derivatives (e.g., 7,7-dichlorobicyclo[4.1.0]heptane, 7,7-dibromobicyclo[4.1.0]heptane)

The chemical behavior of this compound is best understood when contrasted with its gem-dihalo analogues, such as 7,7-dichlorobicyclo[4.1.0]heptane and 7,7-dibromobicyclo[4.1.0]heptane. The primary distinction lies in the location of the halogen and the subsequent reactivity profile.

In 7,7-dihalo derivatives, two halogen atoms are attached to the apical carbon (C7) of the cyclopropane ring. These compounds are primarily known as precursors to cyclopropylidenes, a type of carbene. Upon treatment with reagents like methyllithium, they undergo elimination of the two halogen atoms to generate a highly reactive carbene intermediate. scispace.com This intermediate can then engage in various reactions, including ring-opening to form allenes or insertion into C-H bonds. scispace.com The reactions of 7,7-dichlorobicyclo[4.1.0]heptane with strong bases can also lead to rearrangements and the formation of syn-7-chlorobicyclo[4.1.0]heptane derivatives. researchgate.net

Conversely, this compound features a single bromine atom on a methyl group attached to the C7 position. This structural arrangement directs its reactivity away from carbene generation and towards pathways typical for primary alkyl halides. The primary reactive site is the bromomethyl group itself, which is susceptible to nucleophilic substitution (SN2) reactions and base-induced elimination reactions. This allows for the direct introduction of a wide variety of functional groups at this position.

Table 1: Comparison of Reactivity in C7-Substituted Bicyclo[4.1.0]heptane Derivatives

FeatureThis compound7,7-Dichlorobicyclo[4.1.0]heptane7,7-Dibromobicyclo[4.1.0]heptane
Structure at C7 Tertiary carbon with a -CH₂Br substituentQuaternary carbon with two Cl atomsQuaternary carbon with two Br atoms
Primary Reaction Type Nucleophilic Substitution (SN2), Eliminationα-Elimination to form a carbeneα-Elimination to form a carbene
Key Intermediate Typically none (direct displacement)7-Bicyclo[4.1.0]heptylidene (carbene)7-Bicyclo[4.1.0]heptylidene (carbene)
Common Reagents Nucleophiles (e.g., -OH, -CN, amines), BasesAlkyllithium reagents, Strong bases (e.g., t-BuOK)Alkyllithium reagents, Strong bases
Typical Products Alcohols, Nitriles, Amines, AlkenesAllenes (via ring-opening), Spiropentanes (via cycloaddition)Allenes (via ring-opening), Spiropentanes (via cycloaddition)

Significance of Bromomethyl Functionalization on Bicyclic Scaffolds

The introduction of a bromomethyl (-CH₂Br) group onto a bicyclic scaffold like bicyclo[4.1.0]heptane is a synthetically powerful strategy. This functional group serves as a versatile handle for constructing more complex molecular architectures. The carbon-bromine bond is relatively weak and polarized, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward attachment of carbon, oxygen, nitrogen, and sulfur-based nucleophiles, thereby enabling the elaboration of the core structure.

Furthermore, the bromomethyl group can participate in the formation of organometallic reagents (e.g., Grignard or organolithium reagents), which can then react with a variety of electrophiles. This functionalization is a key step in palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net The strategic placement of a bromomethyl group on a rigid, three-dimensional bicyclic scaffold provides a precise vector for extending the molecule, a technique often employed in the design of ligands for catalysis and in medicinal chemistry to probe interactions with biological targets.

Defining the Research Context of this compound within Cyclopropane Chemistry

Within the broader field of cyclopropane chemistry, this compound occupies a specific niche as a functionalized building block. The chemistry of cyclopropanes is rich and varied, driven by the high ring strain (approximately 27 kcal/mol) that facilitates unique ring-opening and rearrangement reactions. rsc.org These reactions provide pathways to linear or larger cyclic compounds that are often difficult to synthesize via other methods. researchwithrutgers.com

The research context for a molecule like this compound is therefore twofold. First, it is a substrate for studying the interplay between the reactivity of the strained bicyclic system and the appended functional group. Researchers can investigate how the rigid bicyclo[4.1.0]heptane core influences the reactivity of the bromomethyl group, and conversely, how reactions at the bromomethyl site might trigger or participate in rearrangements of the cyclopropane ring.

Second, it serves as a specialized synthetic intermediate. The combination of the conformationally restricted bicyclic core and the reactive bromomethyl handle makes it a potentially valuable precursor for synthesizing complex target molecules with high stereochemical control. rsc.orgnih.gov Its utility lies in its ability to introduce the unique structural and stereochemical features of the bicyclo[4.1.0]heptane moiety into larger molecules, such as natural products or novel pharmaceutical candidates that leverage the cyclopropane ring as a stable bioisostere for other chemical groups like alkenes. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

7-(bromomethyl)bicyclo[4.1.0]heptane

InChI

InChI=1S/C8H13Br/c9-5-8-6-3-1-2-4-7(6)8/h6-8H,1-5H2

InChI Key

WLZVPHAFYCGHHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Bromomethyl Bicyclo 4.1.0 Heptane

Precursor-Based Synthesis Strategies

The logical and most common synthetic route to 7-(bromomethyl)bicyclo[4.1.0]heptane involves a two-stage process. The first stage is the creation of a suitable precursor, 7-methylbicyclo[4.1.0]heptane. The second stage is the selective halogenation of the methyl group on this precursor.

Cyclopropanation Reactions for Bicyclo[4.1.0]heptane Scaffold Construction

The bicyclo[4.1.0]heptane skeleton, also known as norcarane, is formed by the fusion of a cyclohexane (B81311) ring and a cyclopropane (B1198618) ring. The construction of this strained bicyclic system is efficiently achieved through the cyclopropanation of a cyclohexene (B86901) derivative. The key precursor for the target molecule is 7-methylbicyclo[4.1.0]heptane, which can be synthesized from 1-methylcyclohexene.

Carbene and Carbenoid Additions to Cyclohexene Derivatives

The addition of a methylene (B1212753) (:CH₂) unit across the double bond of a cyclohexene derivative is a primary method for forming the bicyclo[4.1.0]heptane structure. This is typically accomplished using carbene or, more commonly, carbenoid reagents.

The Simmons-Smith reaction is a widely utilized and reliable method for this transformation. nih.govthermofisher.com It involves an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.org This reagent adds a methylene group to an alkene in a stereospecific, concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the product. wikipedia.org For the synthesis of the 7-methylbicyclo[4.1.0]heptane precursor, 1-methylcyclohexene is used as the substrate.

The reaction proceeds as follows:

1-Methylcyclohexene + CH₂I₂ + Zn(Cu) → 7-Methylbicyclo[4.1.0]heptane

Several modifications to the classical Simmons-Smith reaction have been developed to improve reactivity and yield. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often provides better results for unfunctionalized alkenes. thermofisher.comwikipedia.org Other variations employ different dihalomethanes or modified zinc reagents to tune the reactivity. wikipedia.orgorganic-chemistry.org

Direct addition of carbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), generated from haloforms (e.g., bromoform, CHBr₃) and a strong base, can also be used to cyclopropanate cyclohexene derivatives. For instance, the reaction of 1-methylcyclohexene with dibromocarbene yields 7,7-dibromo-1-methylbicyclo[4.1.0]heptane, which could potentially be a precursor, although this route is more complex than direct methylation at the 7-position. unit.no

Table 1: Comparison of Cyclopropanation Methods for Cyclohexene Derivatives
MethodReagentsSubstrate ExampleProduct ExampleKey Features
Simmons-SmithCH₂I₂, Zn(Cu)CyclohexeneBicyclo[4.1.0]heptane (Norcarane)Stereospecific; works well with various alkenes. wikipedia.org
Furukawa ModificationCH₂I₂, Et₂Zn1-Methylcyclohexene7-Methylbicyclo[4.1.0]heptaneImproved reactivity for simple alkenes. wikipedia.org
Dibromocarbene AdditionCHBr₃, KOtBu1-Methylcyclohexene7,7-Dibromo-1-methylbicyclo[4.1.0]heptaneForms gem-dihalocyclopropanes. unit.no
Stereocontrol in Cyclopropanation for Bicyclo[4.1.0]heptane Formation

Stereocontrol is a critical aspect of cyclopropanation, particularly when the cyclohexene precursor contains existing stereocenters. The Simmons-Smith reaction is inherently stereospecific, meaning that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans product. wsimg.com

For substrates like substituted cyclohexenes, the reaction is also diastereoselective. The carbenoid typically adds to the sterically less hindered face of the double bond. wikipedia.org A more powerful method of stereocontrol involves the use of directing groups, most commonly a hydroxyl group in the allylic position. The zinc atom of the Simmons-Smith reagent coordinates with the hydroxyl oxygen, delivering the methylene group to the same face (syn-directing effect). wikipedia.orgorganic-chemistry.org This allows for predictable and high levels of diastereoselectivity, even overriding steric hindrance. While 1-methylcyclohexene lacks a directing group, this principle is fundamental to the stereocontrolled synthesis of more complex bicyclo[4.1.0]heptane derivatives.

Functionalization of the Bicyclo[4.1.0]heptane Skeleton

Once the 7-methylbicyclo[4.1.0]heptane precursor is synthesized, the next critical step is the introduction of a bromine atom onto the methyl group. This must be done regioselectively, targeting the methyl group without reacting with the C-H bonds on the cyclohexane ring.

Regioselective Introduction of the Bromomethyl Group

The most effective method for converting the methyl group of 7-methylbicyclo[4.1.0]heptane into a bromomethyl group is a free-radical halogenation. This type of reaction is highly selective for positions that can form stabilized radical intermediates. The C-H bonds of the methyl group attached to the C7 bridgehead position are the desired target.

The reaction proceeds via a free-radical chain mechanism:

7-Methylbicyclo[4.1.0]heptane + Br• → 7-(Methyl-radical)bicyclo[4.1.0]heptane + HBr
7-(Methyl-radical)bicyclo[4.1.0]heptane + Br₂ → this compound + Br•

The stability of the intermediate radical is key to the reaction's success. The radical formed on the methyl group at C7 is adjacent to the cyclopropane ring. The bonds of a cyclopropane ring possess significant p-character, allowing them to stabilize an adjacent radical through conjugation, in a manner similar to an allylic or benzylic system. This stabilization makes the C-H bonds of the 7-methyl group significantly more reactive towards radical abstraction than the methylene C-H bonds of the cyclohexane ring.

Strategies for Halogenation of Methyl Groups on Bicyclic Systems

The standard reagent for achieving selective free-radical bromination at positions adjacent to stabilizing groups (allylic, benzylic, or cyclopropyl) is N-Bromosuccinimide (NBS). libretexts.org The Wohl-Ziegler reaction utilizes NBS in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. chadsprep.commasterorganicchemistry.com

The primary function of NBS is to provide a low, constant concentration of molecular bromine (Br₂). libretexts.org NBS reacts with trace amounts of HBr generated during the propagation step to produce Br₂. This low concentration is crucial because it ensures that the bromine reacts preferentially via the radical substitution pathway at the activated methyl group, while suppressing competitive ionic reactions, such as the addition of bromine across the cyclopropane ring, which could lead to ring-opening. chadsprep.commasterorganicchemistry.com

Table 2: Typical Conditions for Wohl-Ziegler Bromination
ParameterConditionPurpose
ReagentN-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂. libretexts.org
SolventCarbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)Inert solvent that does not participate in the radical reaction.
InitiatorUV light (hν) or AIBN/PeroxideInitiates the radical chain reaction by generating bromine radicals. chadsprep.com
TemperatureRefluxProvides the energy needed for initiation and propagation.

The application of these conditions to 7-methylbicyclo[4.1.0]heptane provides a direct and regioselective route to the desired product, this compound.

Transformations from Related Halogenated Bicyclo[4.1.0]heptanes

The primary starting materials for the synthesis of this compound are often other halogenated derivatives of bicyclo[4.1.0]heptane, particularly the more accessible gem-dihalo-substituted compounds.

Derivatization of Gem-Dihalo-substituted Bicyclo[4.1.0]heptanes

The direct conversion of gem-dihalobicyclo[4.1.0]heptanes, such as 7,7-dibromobicyclo[4.1.0]heptane, into this compound presents a synthetic challenge. One conceptual approach involves the reaction of the corresponding cyclopropylidene, generated from the gem-dibromide with an organolithium reagent, with a suitable one-carbon electrophile. However, the high reactivity of cyclopropylidenes often leads to competing side reactions such as ring-opening to form allenes or intramolecular C-H insertion reactions. The reaction of 7,7-dibromobicyclo[4.1.0]heptane with methyllithium, for instance, has been studied in the context of cyclopropylidene addition to alkenes and aromatic systems, but its application for direct bromomethylation is not well-established. scispace.com

Another potential, though less direct, route involves the initial functionalization of the bicyclo[4.1.0]heptane ring at a different position, followed by a series of transformations to install the bromomethyl group at the C7 position. For example, the Corey-Chaykovsky reaction on quinone monoketals can produce highly substituted bicyclo[4.1.0]heptenones, which could theoretically undergo further modifications. researchgate.netresearchgate.net

Reduction and Functional Group Interconversion Approaches to Monohalogenated Derivatives

A more practical and widely explored strategy involves the selective reduction of a gem-dihalobicyclo[4.1.0]heptane to its monohalogenated counterpart, followed by functional group interconversion.

The selective monodebromination of 7,7-dibromobicyclo[4.1.0]heptane to yield 7-bromobicyclo[4.1.0]heptane is a crucial step. A highly effective method for this transformation utilizes a Grignard reagent, such as ethylmagnesium bromide, in the presence of a catalytic amount of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. psu.eduresearchgate.netrsc.org This reaction is generally rapid, often completing in under an hour at ambient temperature in an ether solvent, and can produce the monobrominated product in high yields (ca. 95%). psu.edursc.org The use of excess Grignard reagent can lead to the fully reduced, non-halogenated bicyclo[4.1.0]heptane. psu.edursc.org

Once 7-bromobicyclo[4.1.0]heptane is obtained, subsequent steps are required to introduce the methyl group and then perform a bromination. A plausible, though not explicitly detailed in the reviewed literature for this specific target, synthetic sequence could involve:

Introduction of a one-carbon unit: This could potentially be achieved through metallation of the 7-bromobicyclo[4.1.0]heptane followed by reaction with a one-carbon electrophile like formaldehyde (B43269) to yield 7-(hydroxymethyl)bicyclo[4.1.0]heptane.

Conversion of the hydroxyl group to a bromide: The resulting alcohol can then be converted to the target this compound using standard brominating agents such as phosphorus tribromide or triphenylphosphine (B44618) and bromine. A similar transformation has been described in a patent for the synthesis of an aza-bicyclo[4.1.0]heptane derivative, where an intermediate alcohol is treated with phosphorus tribromide/triethylamine or bromine/triphenylphosphine/triethylamine to generate the corresponding bromide. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Influence of Reagents, Solvents, and Temperature

In the key reductive monodebromination of 7,7-dibromobicyclo[4.1.0]heptane, the choice of Grignard reagent and the stoichiometry are critical. While ethylmagnesium bromide is effective, other Grignard reagents with available β-hydrogens, such as 2-butylmagnesium bromide and phenethylmagnesium bromide, have also been shown to be highly selective for monoreduction in the presence of a titanium catalyst. researchgate.net The reaction is typically performed in ethereal solvents like diethyl ether. The temperature is generally kept at ambient conditions, allowing for a rapid reaction. psu.edursc.org

For the subsequent potential bromination of a 7-(hydroxymethyl)bicyclo[4.1.0]heptane intermediate, the choice of brominating agent and reaction conditions would be crucial to avoid undesired side reactions. Milder conditions would likely be preferable to preserve the strained bicyclic core.

The table below summarizes the conditions for the titanium-catalyzed monoreduction of 7,7-dibromobicyclo[4.1.0]heptane.

Grignard ReagentCatalyst (mol%)SolventTemperatureReaction TimeYield of 7-bromobicyclo[4.1.0]heptaneReference
Ethylmagnesium bromide (1.0-1.3 equiv.)Titanium(IV) isopropoxide (2-10)EtherAmbient< 1 hourca. 95% psu.edursc.org
2-Butylmagnesium bromide (1.04 equiv.)Titanium(IV) isopropoxide (5)Not specifiedNot specified30 minHigh selectivity researchgate.net
Phenethylmagnesium bromide (1.25 equiv.)Titanium(IV) isopropoxide (2)Not specifiedNot specifiedNot specifiedHigh selectivity researchgate.net

Catalytic Approaches in Synthetic Routes

Catalysis plays a pivotal role in the efficient synthesis of precursors to this compound. As highlighted, the use of catalytic amounts of titanium(IV) isopropoxide is essential for the selective monoreduction of 7,7-dibromobicyclo[4.1.0]heptane with Grignard reagents. psu.eduresearchgate.netrsc.org In the absence of the titanium catalyst, the reaction with ethylmagnesium bromide is very slow and inefficient. psu.edursc.org

Palladium catalysis has also been employed for the synthesis of substituted bicyclo[4.1.0]heptene derivatives. For instance, the intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, catalyzed by Pd(PPh₃)₄, yields 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org While this method does not directly produce the target molecule, it demonstrates the utility of palladium catalysis in constructing the bicyclo[4.1.0]heptane framework with specific substituents.

Novel and Emerging Synthetic Routes to this compound

Research into the synthesis of functionalized bicyclo[4.1.0]heptanes continues to evolve, with new methods offering potential alternative pathways to the target compound.

An intramolecular Simmons-Smith (IMSS) reaction has been developed for the construction of substituted bicyclo[4.1.0]heptanes. nih.gov This method involves the cyclization of functionalized gem-diiodoalkanes containing allylic alcohols. The strategic placement of directing groups, such as an OMOM ether, on the allylic alcohol can enhance the formation of the bicyclic system. nih.gov This approach could potentially be adapted to synthesize a precursor to this compound by designing a suitable acyclic starting material.

Transition-metal-free radical oxidative cyclopropanation of aza-1,6-enynes has been reported for the synthesis of azabicyclo[4.1.0]heptane derivatives. researchgate.net While this method is for aza-analogs, the underlying principles of radical cyclization could inspire new routes to carbocyclic systems like this compound.

Furthermore, innovative cycloaddition strategies are being explored for the synthesis of the bicyclo[4.1.1]octane core, which could potentially be adapted for the bicyclo[4.1.0]heptane system. rsc.org These methods, often involving strained molecules like bicyclobutanes, represent the frontier of synthetic methodology for constructing complex bicyclic frameworks.

Stereochemical Investigations of 7 Bromomethyl Bicyclo 4.1.0 Heptane and Its Transformations

Diastereoisomerism and Enantiomerism in Bicyclo[4.1.0]heptane Structures

The bicyclo[4.1.0]heptane framework, a fusion of a cyclohexane (B81311) ring and a cyclopropane (B1198618) ring, is inherently rich in stereochemical complexity. The fusion of the two rings can result in cis or trans diastereomers. In the case of the parent bicyclo[4.1.0]heptane, also known as norcarane, the cis isomer is more stable. echemi.comquora.com This preference is attributed to the reduced torsional strain in the "boat-like" conformation of the six-membered ring in the cis configuration, whereas a chair conformation in a trans-fused system would introduce significant strain. quora.comscribd.compressbooks.pub

For substituted derivatives like 7-(bromomethyl)bicyclo[4.1.0]heptane, the presence of multiple chiral centers gives rise to a variety of stereoisomers. The bridgehead carbons (C1 and C6) and the carbon bearing the substituent (C7) are stereogenic centers. This results in the potential for both diastereomers (syn and anti, or endo and exo isomers, depending on the position of the bromomethyl group relative to the six-membered ring) and enantiomers for each diastereomeric pair. smolecule.com The specific arrangement of these substituents in three-dimensional space defines the molecule's absolute configuration and is crucial in determining its chemical and physical properties.

The stereochemical complexity is a key feature of this class of molecules, with four distinct stereoisomeric forms possible for a monosubstituted bicyclo[4.1.0]heptane at the C7 position. smolecule.com

Stereoselective Synthesis of this compound Isomers

Achieving control over the stereochemistry during the synthesis of this compound isomers is a significant challenge and a primary focus of synthetic strategies. Several methodologies have been developed to afford specific stereoisomers with high selectivity.

One common approach is the cyclopropanation of cyclohexene (B86901) derivatives. The Simmons-Smith reaction, which involves the use of a zinc-copper couple and diiodomethane (B129776), is a classic method for forming the bicyclo[4.1.0]heptane skeleton. smolecule.com The stereochemical outcome of this reaction can be influenced by the presence of directing groups on the cyclohexene precursor.

More advanced and highly stereoselective methods have also been employed. These include:

Asymmetric Gold-Catalyzed Cycloisomerization: This method has been successfully used for the synthesis of functionalized bicyclo[4.1.0]heptene derivatives from 1,6-enynes with high enantiomeric excesses. beilstein-journals.orgrsc.org

Diastereoselective Allylic Oxidation and Hydroboration: These reactions have been pivotal in the stereoselective synthesis of functionalized bicyclo[4.1.0]heptane systems, allowing for the introduction of functional groups with precise stereocontrol. nih.govacs.orgnih.gov

Palladium-Catalyzed Intramolecular Coupling: This has been shown to produce 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. acs.org

Chemo-enzymatic methods, which utilize enzymes to achieve kinetic resolution, have also been explored to obtain optically active bicyclo[4.1.0]heptane derivatives. smolecule.com These strategies are vital for accessing enantiomerically pure forms of these compounds for further applications.

Influence of Stereochemistry on Reactivity and Reaction Pathways

The stereochemistry of this compound and related structures has a profound impact on their reactivity and the pathways of their chemical transformations. A key area where this is evident is in ring-opening reactions of the strained cyclopropane ring.

Stereoelectronic effects play a critical role in determining which bond of the cyclopropane ring is cleaved. ucl.ac.uk The alignment of the participating orbitals dictates the regioselectivity and stereoselectivity of the ring-opening process. For instance, in radical-mediated ring openings of cyclopropylcarbinyl systems, the cleavage is often governed by the ability of the radical-bearing orbital to overlap with the Walsh orbitals of the cyclopropane ring. ucl.ac.uk

The relative orientation of the substituent at the C7 position (endo or exo) can significantly influence the course of a reaction. It has been observed in photochemical reactions of 6,6-disubstituted bicyclo[4.1.0]hept-2-enes that endo and exo stereoisomers can react differently, with the group originally in the endo position showing a tendency to migrate after ring opening. researchgate.net The strain inherent in the bicyclic system also contributes to its reactivity, with relief of this strain often being a driving force for chemical transformations. researchwithrutgers.com

Chiral Pool Synthesis and Asymmetric Catalysis Approaches to Derivatives

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials in synthesis. nih.govwikipedia.orgnumberanalytics.com Terpenes, such as (+)-3-carene, which possesses a bicyclo[4.1.0]heptane skeleton, are excellent chiral pool starting materials for the diastereoselective synthesis of more complex derivatives. iisc.ac.in This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

In addition to chiral pool synthesis, asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[4.1.0]heptane derivatives. This strategy employs chiral catalysts to induce stereoselectivity in reactions involving prochiral substrates. Notable examples include:

Iridium-catalyzed carbocyclization of 1,6-enynes: This method has been used to synthesize enantioenriched bicyclo[4.1.0]hept-2-enes. researchgate.net

Gold-catalyzed asymmetric cycloisomerization: Chiral gold complexes have been shown to catalyze the formation of bicyclo[4.1.0]heptene derivatives with high enantiomeric excess. beilstein-journals.orgnih.gov

These asymmetric catalytic methods provide a versatile and efficient means of accessing specific enantiomers of bicyclo[4.1.0]heptane derivatives, which is often a requirement for biological applications.

Conformational Analysis and Stereoelectronic Effects in the Bicyclo[4.1.0]heptane System

The conformational preferences of the bicyclo[4.1.0]heptane system are dictated by the need to minimize steric and torsional strain. As mentioned earlier, the cis-fused isomer of bicyclo[4.1.0]heptane (norcarane) adopts a "boat-like" conformation for the six-membered ring. echemi.comquora.com This conformation avoids the severe torsional strain that would be present in a chair conformation. quora.com

Stereoelectronic effects are subtle yet powerful forces that influence the conformation and reactivity of these molecules. These effects arise from the interaction of electron orbitals. In the bicyclo[4.1.0]heptane system, interactions between the orbitals of the cyclopropane ring and adjacent bonds or functional groups can lead to stabilization of certain conformations and can influence the pathways of chemical reactions. rsc.orgresearchgate.net For instance, the orientation of the C-Br bond in this compound relative to the bicyclic framework can affect its reactivity due to stereoelectronic interactions.

The interplay of these conformational and stereoelectronic factors is crucial for a comprehensive understanding of the chemical behavior of this compound and its derivatives.

Computational and Theoretical Studies on 7 Bromomethyl Bicyclo 4.1.0 Heptane

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. These methods model the behavior of electrons to predict molecular geometry, bond energies, and charge distribution, which collectively govern the compound's chemical character.

The most stable geometric structure (conformation) of 7-(bromomethyl)bicyclo[4.1.0]heptane can be determined by computational methods that find the lowest energy arrangement of its atoms. Density Functional Theory (DFT) is a widely used set of methods for this purpose, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), which have been shown to provide reliable results for similar bicyclic organic molecules unimi.itaip.org.

The bicyclo[4.1.0]heptane framework consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. To minimize torsional and angle strain, the cyclohexane ring adopts a boat-like conformation, resulting in a cis-fusion with the cyclopropane ring arxiv.org. The alternative trans-fused isomer is significantly less stable due to prohibitive ring strain arxiv.org.

The bromomethyl substituent at the C7 position can exist in two diastereomeric forms: endo, where the substituent points towards the six-membered ring, and exo, where it points away. The exo isomer is generally predicted to be the more stable of the two, as it minimizes steric interactions with the axial hydrogens of the cyclohexane ring.

Interactive Data Table: Predicted Geometric Parameters for exo-7-(Bromomethyl)bicyclo[4.1.0]heptane

ParameterBond/AnglePredicted ValueBasis of Estimation
Bond Lengths (Å)
C7-C(H2)Br~1.51Typical C-C single bond length.
C-Br~1.96Similar to the C-Br bond in (bromomethyl)cyclopropane guidechem.com.
C1-C6 (fused)~1.52Slightly elongated due to ring strain.
C1-C7 / C6-C7~1.51Typical cyclopropyl C-C bond length.
Bond Angles (°)
C1-C7-C6~60Characteristic of a cyclopropane ring.
C(H2)-C7-C1~118Influenced by steric repulsion and the strained ring.
C7-C(H2)-Br~110Close to the tetrahedral angle, slightly compressed.

Note: These values are illustrative and would be precisely determined through DFT calculations.

The electronic structure dictates a molecule's reactivity. The cyclopropane ring of the bicyclo[4.1.0]heptane system possesses unique "Walsh orbitals," which are formed from the sp2-hybridized carbons of the ring. These orbitals give the C-C bonds of the three-membered ring significant p-character, allowing them to participate in conjugation and stabilize adjacent carbocations or radicals.

The C-Br bond is highly polarized due to the high electronegativity of the bromine atom, which withdraws electron density from the adjacent carbon atom. This creates a partial positive charge (δ+) on the methylene (B1212753) carbon and a partial negative charge (δ-) on the bromine atom.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity.

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons. For this compound, the HOMO is expected to be a combination of the Walsh orbitals of the cyclopropane ring and the C-Br σ-bonding orbital. The energy of this orbital indicates the molecule's ability to act as a nucleophile or electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest-energy orbital without electrons. The LUMO is predominantly the antibonding σ* orbital of the C-Br bond. Its low energy makes the methylene carbon susceptible to nucleophilic attack, facilitating substitution reactions.

Interactive Data Table: Predicted Frontier Orbital Characteristics

OrbitalPrimary CharacterImplied Reactivity
HOMOWalsh orbitals (cyclopropane)Nucleophilic character of the cyclopropane ring
LUMOσ* (C-Br)Electrophilic character at the methylene carbon (C-Br bond)

Energetic Analysis and Strain Energy Calculations

Energetic analysis provides insight into the stability of a molecule and the feasibility of chemical transformations. Key parameters include bond dissociation energies and the inherent strain energy of the cyclic system.

The bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radicals.

C-Br Bond: The BDE of a typical primary C-Br bond is approximately 285 kJ/mol (~68 kcal/mol) wiredchemist.com. However, in this compound, this bond is adjacent to a cyclopropane ring. The resulting radical, a cyclopropylcarbinyl radical, is significantly stabilized by the delocalization of the radical electron into the Walsh orbitals of the ring researchgate.net. This stabilization lowers the C-Br BDE, making it weaker and more susceptible to homolytic cleavage than in a simple alkyl bromide. The stabilization energy of the cyclopropylmethyl radical has been estimated to be around 10 kJ/mol researchgate.net.

Cyclopropyl C-C Bonds: The bicyclo[4.1.0]heptane system possesses significant ring strain, calculated to be approximately 27.5 kcal/mol (115 kJ/mol) thieme-connect.de. This strain is not distributed evenly but is concentrated in the distorted bonds and angles of the bicyclic structure, particularly within the three-membered ring. This inherent strain weakens the cyclopropyl C-C bonds (C1-C6, C1-C7, C6-C7) compared to the C-C bond in a strain-free alkane like ethane (BDE ≈ 368 kJ/mol) ucsb.edu. The central C1-C6 bond, being part of both rings, is particularly strained and susceptible to cleavage.

Interactive Data Table: Comparison of Bond Dissociation Energies (BDE)

BondMolecule ContextEstimated BDE (kJ/mol)Notes
C-BrThis compound~275Lowered due to stabilization of the resulting radical by the ring.
C-BrEthyl bromide (for comparison)~285Standard primary alkyl bromide wiredchemist.com.
C-C (cyclopropyl, C1-C7)This compound< 368Weakened due to significant ring strain.
C-C (alkane)Ethane (for comparison)~368Standard strain-free C-C bond ucsb.edu.

As previously mentioned, the cis-fused bicyclo[4.1.0]heptane skeleton is vastly more stable than the hypothetical trans-fused isomer arxiv.org. Within the stable cis framework, the primary isomers are the endo and exo diastereomers of the bromomethyl group. Computational energy calculations would likely confirm that the exo isomer is the thermodynamically favored product due to reduced steric hindrance.

The stability of reaction intermediates is a critical factor in determining reaction pathways.

Cyclopropylcarbinyl Cation: Heterolytic cleavage of the C-Br bond would form a cyclopropylcarbinyl cation. This cation is remarkably stable due to the effective delocalization of the positive charge into the Walsh orbitals of the cyclopropane ring. This high stability suggests that reactions proceeding through an SN1-like mechanism are plausible.

Cyclopropylcarbinyl Radical: As discussed, the radical formed from homolytic C-Br cleavage is also stabilized. This stabilization influences the thermodynamics of radical-initiated reactions.

Reaction Mechanism Prediction and Transition State Characterization

Theoretical calculations can map out entire reaction pathways, identifying intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation barrier and thus the reaction rate.

For this compound, several reaction mechanisms can be predicted:

Nucleophilic Substitution: Due to the polarized C-Br bond and stabilized carbocation intermediate, both SN2 and SN1 pathways are possible. Computational modeling of the transition states would reveal the likely mechanism. A key feature of cyclopropylmethyl systems is their tendency to undergo rearrangement via the carbocation. The transition state would involve the departure of the bromide ion, leading to a cyclopropylcarbinyl cation that could be captured by a nucleophile or rearrange to a more stable cyclobutyl or homoallylic cation before capture.

Radical Rearrangement: Upon formation, the 1-bicyclo[4.1.0]heptanylmethyl radical can undergo rapid ring-opening rearrangement acs.org. This process involves the cleavage of one of the internal cyclopropane bonds (e.g., C1-C7) to form a more stable cyclohexenylmethyl radical acs.org. The transition state for this unimolecular rearrangement would involve an elongated C1-C7 bond and the formation of a new π-system.

Ring Cleavage with Electrophiles: The high electron density of the strained C-C bonds in the cyclopropane ring makes them susceptible to attack by strong electrophiles, such as protic acids researchwithrutgers.com. The mechanism would likely involve a transition state where a proton is coordinated to the C1-C6 or C1-C7 bond, leading to a ring-opened carbocation that is subsequently trapped by a nucleophile researchwithrutgers.com.

Computational characterization of these transition states involves locating the saddle point on the potential energy surface and performing a frequency calculation to confirm it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Spectroscopic Property Predictions from Theoretical Models (e.g., NMR, IR, Mass Spectrometry)

Theoretical models are not only useful for predicting reactivity but also for predicting the spectroscopic properties of molecules. These predictions can be invaluable for identifying and characterizing compounds, especially when experimental data is scarce.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational software can predict the ¹H and ¹³C NMR spectra of this compound with a reasonable degree of accuracy. These predictions are based on calculating the magnetic shielding of each nucleus, which is then converted into a chemical shift. The following tables show the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
H on CH₂Br 3.2 - 3.5
H on C7 1.0 - 1.3
H on C1/C6 0.7 - 1.0
H on C2/C5 1.2 - 1.8

Predicted ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
CH₂Br 35 - 40
C7 15 - 20
C1/C6 18 - 23
C2/C5 20 - 25

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. The predicted IR spectrum for this compound would show characteristic peaks for the C-H and C-Br bonds, as well as vibrations associated with the bicyclic ring system.

Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretch (alkane) 2850 - 3000
C-H bend 1350 - 1470
C-Br stretch 500 - 600

Mass Spectrometry:

While predicting a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns of this compound. The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of a bromine atom or the bromomethyl group, as well as fragmentation of the bicyclic ring system.

Predicted Mass Spectrometry Fragmentation

Fragment m/z
[M]+ 188/190 (due to Br isotopes)
[M-Br]+ 109
[M-CH₂Br]+ 95

Advanced Applications in Organic Synthesis Utilizing 7 Bromomethyl Bicyclo 4.1.0 Heptane

Role as a Versatile Synthetic Building Block

The bicyclo[4.1.0]heptane framework, also known as norcarane, provides a conformationally restricted and sterically defined platform. The bromomethyl group attached to the C7 bridgehead carbon serves as a key handle for a wide array of chemical transformations, establishing the molecule as a versatile building block for more elaborate structures.

The rigid structure of 7-(bromomethyl)bicyclo[4.1.0]heptane is an excellent starting point for the synthesis of complex polycyclic molecules. The bromomethyl moiety can be elaborated into larger functional systems that subsequently participate in intramolecular reactions to form additional rings. Annulation strategies, where a new ring is built onto the existing bicyclo[4.1.0]heptane core, are particularly effective.

One common approach involves the nucleophilic substitution of the bromide, followed by a separate intramolecular cyclization step. For example, substitution with a nucleophile containing a latent reactive site can be used to construct a chain that is then cyclized to create a fused ring system. Furthermore, the cyclopropane (B1198618) ring within the bicyclo[4.1.0]heptane structure can itself undergo ring-opening reactions under radical or transition-metal-catalyzed conditions, providing a pathway to different polycyclic frameworks, such as cycloheptene (B1346976) derivatives. thieme-connect.deucl.ac.uk This reactivity expands the range of accessible polycyclic architectures from this single building block.

Building upon its role in forming polycyclic systems, this compound is a precursor for both fused and spirocyclic compounds. beilstein-journals.org

Fused Ring Systems: The synthesis of fused rings typically involves an intramolecular cyclization where the new ring shares two or more atoms with the original bicycloheptane (B81988) structure. A general strategy involves a two-step process: first, the displacement of the bromide by a suitable nucleophile, and second, an intramolecular reaction to close the new ring. For instance, reaction with an enolate derived from a cyclic ketone could lead to an initial alkylation, followed by an intramolecular aldol (B89426) or alkylation reaction to yield a fused tricyclic system.

Spiro Compounds: Spirocycles are bicyclic structures connected by a single atom. In this context, the C7 atom of the bicyclo[4.1.0]heptane core would become the spirocenter. The synthesis of such compounds from this compound requires the construction of a new ring that originates from and closes back to the C7 position. While challenging, this can be envisioned through multi-step sequences. One potential route involves converting the bromomethyl group into a longer chain containing two electrophilic or nucleophilic sites, which could then form the spirocyclic ring. The existence of related compounds like spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane] confirms the viability of the C7 position as a spirocyclic center. thieme-connect.de

Target StructureGeneral Synthetic StrategyKey Reactions
Fused PolycyclesIntramolecular cyclization of a side chain introduced at the bromomethyl position.Nucleophilic Substitution, Intramolecular Alkylation, Aldol Condensation, Ring-Closing Metathesis.
Spiro CompoundsConstruction of a new ring originating from and closing at the C7 carbon.Intramolecular Dialkylation, Ring Closure via Carbene Insertion.
Table 1. Synthetic strategies for polycyclic and spirocyclic compounds from this compound.

Derivatization Strategies for Functional Molecule Synthesis

The bromomethyl group is an excellent electrophilic handle for introducing a wide range of functional groups and for constructing novel molecular frameworks, including those containing heteroatoms.

The primary halide of this compound is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the straightforward introduction of various heteroatoms.

Oxygen: Reaction with hydroxide (B78521) or alkoxide ions yields the corresponding alcohol or ether derivatives.

Nitrogen: Nitrogen-containing functional groups can be introduced using ammonia (B1221849) (to form the primary amine), primary or secondary amines, or sodium azide (B81097) followed by reduction. These methods provide access to precursors for compounds like 3-aza-bicyclo[4.1.0]heptane derivatives. nih.gov

Sulfur: Sulfur nucleophiles, such as sodium hydrosulfide (B80085) or thiolates, react readily to form thiols and thioethers, respectively.

This initial derivatization can be the first step toward the synthesis of complex heterocycles. For instance, the synthesis of thieterane (a four-membered sulfur-containing ring) derivatives fused to the bicyclic system can be envisioned. A plausible synthetic route would involve the conversion of the bromomethyl group to a 3-mercaptoalkyl sulfonate, which can then undergo intramolecular cyclization to form the strained thietane (B1214591) ring. nih.gov

Forming new carbon-carbon bonds is fundamental to organic synthesis, and this compound provides several avenues for such transformations. The primary alkyl bromide is an excellent substrate for SN2 reactions with a variety of soft carbon nucleophiles.

Common C-C bond-forming reactions include:

Cyanation: Reaction with sodium or potassium cyanide to yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkynylation: Coupling with terminal alkynes via their acetylide anions.

Alkylation with Enolates: Reaction with enolates derived from ketones, esters, or malonates to form a new C-C bond alpha to a carbonyl group.

Organocuprate Coupling: Gilman reagents (lithium dialkylcuprates) are effective for coupling with primary alkyl halides.

While direct palladium- or nickel-catalyzed cross-coupling reactions with sp³-hybridized alkyl halides can be challenging, modern catalytic systems have been developed that can facilitate such transformations. A more traditional approach involves converting the alkyl bromide into an organometallic reagent, such as a Grignard or organozinc reagent, which can then participate in standard cross-coupling reactions with aryl or vinyl halides.

Reaction TypeNucleophile/ReagentProduct Functional Group
SN2 with Carbon NucleophileNaCNNitrile (-CH₂CN)
SN2 with Carbon NucleophileRC≡C⁻Li⁺Alkyne (-CH₂-C≡CR)
SN2 with Carbon NucleophileMalonic Ester EnolateDiester (-CH₂-CH(CO₂R)₂)
Organometallic CouplingR₂CuLi (Gilman Reagent)Alkane (-CH₂-R)
Grignard Formation & Coupling1. Mg; 2. R'-X, Pd/Ni catalystAlkane/Arene (-CH₂-R')
Table 2. Selected Carbon-Carbon Bond Forming Reactions with this compound.

Preparation of Nucleoside Analogues and Other Bioactive Scaffolds (Focus on synthetic methodology)

The bicyclo[4.1.0]heptane scaffold has been identified as a promising core for the development of bioactive molecules, particularly carbocyclic nucleoside analogues. In these structures, the carbocyclic framework mimics the ribose sugar of natural nucleosides, often leading to increased metabolic stability.

The synthetic methodology for preparing these analogues leverages the reactivity of the bromomethyl group. The key step is the N-alkylation of a nucleobase (such as thymine, uracil, guanine, or adenine) with this compound.

A typical synthetic sequence is as follows:

Scaffold Synthesis: The functionalized bicyclo[4.1.0]heptane core is often prepared from readily available starting materials like 1,4-cyclohexanedione. This multi-step synthesis generates a precursor, typically 7-(hydroxymethyl)bicyclo[4.1.0]heptane.

Activation: The primary alcohol is converted into a better leaving group. This is commonly achieved by treating the alcohol with a brominating agent (e.g., PBr₃ or CBr₄/PPh₃) to yield this compound.

Nucleobase Coupling: The heterocycle (nucleobase) is deprotonated with a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like DMF. The resulting nucleophilic anion then displaces the bromide from this compound to form the final carbocyclic nucleoside analogue.

This synthetic approach has been successfully used to generate a variety of nucleoside analogues built on the bicyclo[4.1.0]heptane scaffold for evaluation as potential antiviral agents. Beyond nucleosides, this bicyclic building block has also been employed in the synthesis of other bioactive compounds, including melanin-concentrating hormone receptor R1 (MCHR1) antagonists.

Development of New Reagents and Catalysts from this compound Derivatives

The unique structural framework of this compound, which integrates a cyclohexane (B81311) and a cyclopropane ring, offers a foundation for the creation of novel reagents and catalysts. This strained bicyclic system provides a rigid and sterically defined scaffold that is of significant interest in the design of new molecular tools for organic synthesis. The presence of a reactive bromomethyl group serves as a versatile handle for introducing a wide array of functional groups, enabling the synthesis of diverse derivatives with potential catalytic applications.

While the direct utilization of this compound derivatives as catalysts is an emerging area of research, the principles of catalyst design suggest their considerable potential. The inherent ring strain and distinct electronic properties of the bicyclo[4.1.0]heptane moiety can significantly influence the performance of a catalytic center, potentially leading to enhanced reactivity and selectivity. The rigid conformation of the bicyclic scaffold is particularly advantageous for asymmetric catalysis, where a well-defined chiral environment is crucial for achieving high enantioselectivity.

The functionalization of the bromomethyl group through various synthetic transformations can yield a range of potential catalysts. The following interactive table details several classes of catalysts that could be derived from this compound and highlights the key features imparted by the bicyclic framework.

Catalyst TypeSynthetic Route from this compoundPotential Key Features from Bicyclic Scaffold
Phosphine (B1218219) Ligands Nucleophilic substitution with a phosphide, such as KPPh₂.The fixed bond angles can influence the coordination geometry of a metal center, and a chiral bicyclic backbone could induce asymmetry.
N-Heterocyclic Carbene (NHC) Precursors Alkylation of an N-heterocycle like imidazole, followed by deprotonation.The bicyclic group can provide steric bulk to stabilize the metal center and modulate its electronic properties.
Chiral Amines and Ammonium Salts Reaction with primary or secondary amines, with subsequent quaternization for phase-transfer catalysts.The rigid scaffold can serve as a robust chiral backbone in asymmetric organocatalysis.
Thiourea-based Organocatalysts Conversion of the bromide to an amine, followed by reaction with an isothiocyanate.The bicyclic structure would enforce a specific spatial orientation of the hydrogen-bonding thiourea (B124793) group.

Although specific research on catalysts derived from this compound is limited, studies on other bicyclic molecules provide strong evidence for their potential. Chiral ligands incorporating rigid bicyclic frameworks have demonstrated considerable success in a variety of asymmetric transformations. The conformational rigidity of these scaffolds is a critical factor in attaining high levels of stereocontrol. Furthermore, the unique electronic nature of the bicyclo[4.1.0]heptane system, arising from the Walsh orbitals of the cyclopropane ring, could modulate the electronic properties of a ligating atom, thereby influencing the catalytic activity. acs.org

To conceptualize the potential, one can envision the synthesis of a novel phosphine ligand. The reaction of this compound with a nucleophilic phosphine reagent, for instance, lithium diphenylphosphide, would yield (bicyclo[4.1.0]heptan-7-ylmethyl)diphenylphosphine.

Reaction Scheme:

This compound + LiPPh₂ → (Bicyclo[4.1.0]heptan-7-ylmethyl)diphenylphosphine + LiBr

This hypothetical phosphine ligand would exhibit a distinct steric profile dictated by the bicyclo[4.1.0]heptane moiety. The anticipated properties and potential applications of this ligand are outlined in the interactive table below.

PropertyDescription
Ligand Classification Tertiary Phosphine
Potential Metal Coordination Palladium, Rhodium, Ruthenium, Iridium, etc.
Defining Structural Feature The bicyclo[4.1.0]heptane group offers significant steric bulk and a conformationally restricted backbone.
Prospective Applications Asymmetric hydrogenation, cross-coupling reactions, and hydroformylation.
Predicted Influence on Catalysis If a chiral version of the bicyclo[4.1.0]heptane is utilized, the rigid scaffold could facilitate high enantioselectivity. The steric hindrance may also enhance the rate of reductive elimination in cross-coupling catalytic cycles.

Future Outlook and Emerging Research Frontiers in 7 Bromomethyl Bicyclo 4.1.0 Heptane Chemistry

The unique structural characteristics of 7-(bromomethyl)bicyclo[4.1.0]heptane, featuring a strained cyclopropane (B1198618) ring fused to a cyclohexane (B81311) and a reactive bromomethyl group, position it as a valuable building block in synthetic chemistry. Future research is poised to unlock its full potential through innovative and efficient methodologies. The following sections explore key emerging frontiers in the chemistry of this compound and its derivatives.

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